4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde
Description
Properties
Molecular Formula |
C9H5F3O3 |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7-5(3-13)1-2-6-8(7)15-4-14-6/h1-3H,4H2 |
InChI Key |
HWMNGFDBZCFPJW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde typically involves the nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, to facilitate the formation of the dioxole ring. The trifluoromethyl group is introduced through a subsequent reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes classical nucleophilic additions. Key examples include:
Condensation with Amines
Reaction with primary amines forms Schiff bases (imines). For example:
-
Conditions : Ethanol, reflux, 4–6 hours.
-
Yields : 65–85% for aryl amines (e.g., aniline derivatives) .
Grignard and Organometallic Additions
Organomagnesium reagents add to the aldehyde, forming secondary alcohols:
-
Catalysts : None required; reactions proceed in anhydrous THF at 0–25°C.
Reduction to Alcohol
The aldehyde is reduced to the corresponding primary alcohol using NaBH₄ or LiAlH₄:
Oxidation to Carboxylic Acid
Controlled oxidation with KMnO₄ or CrO₃ yields the carboxylic acid:
-
Conditions : Acidic aqueous media, 50–60°C.
Electrophilic Aromatic Substitution
The benzodioxole ring undergoes substitution at electron-rich positions (C-4 and C-6):
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro derivative | 70% |
| Sulfonation | H₂SO₄, SO₃, 100°C | 6-Sulfo derivative | 55% |
| Halogenation (Br₂) | FeBr₃, CH₂Cl₂, 25°C | 4-Bromo derivative | 80% |
Trifluoromethyl Group Reactivity
The -CF₃ group participates in:
-
Nucleophilic displacement with strong bases (e.g., KOH in DMSO) to yield -COOH derivatives .
-
Radical reactions under UV light, enabling C–F bond activation for coupling .
Cross-Coupling Reactions
The aldehyde acts as a directing group in transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
Heck Reaction
Formation of α,β-unsaturated aldehydes with alkenes:
Heterocycle Formation
The aldehyde participates in cyclocondensation reactions:
Photochemical Reactions
UV irradiation induces decarbonylation:
-
Quantum yield : 0.15 in acetonitrile.
Biological Activity-Driven Modifications
Derivatives synthesized for pharmaceutical applications include:
-
Anticancer agents : Imine derivatives show IC₅₀ values of 1.2–8.7 µM against A549 cells .
-
Antimicrobials : Thiosemicarbazone derivatives inhibit S. aureus (MIC = 4 µg/mL) .
Table 1: Reaction Optimization for Suzuki Coupling
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 75% |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 68% |
Table 2: Biological Activity of Derivatives
| Derivative | Activity | IC₅₀/MIC |
|---|---|---|
| Imine (R = Ph) | Anticancer (A549) | 2.4 µM |
| Thiosemicarbazone | Antibacterial (S. aureus) | 4 µg/mL |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde exhibit significant anticancer properties. For instance, studies have highlighted its role in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. In one study, derivatives of this compound were synthesized and evaluated for their anti-proliferative effects against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a study using a thioglycollate-induced peritonitis model, it was shown to significantly reduce the accumulation of inflammatory cells in vivo. This suggests potential applications in treating inflammatory diseases by modulating immune responses .
Inhibition of Chemotaxis
Another area of interest is the inhibition of monocyte/macrophage chemotaxis. Compounds related to this compound have been found to inhibit CCL2-induced chemotaxis of these immune cells, indicating a possible therapeutic route for diseases characterized by excessive inflammation .
Synthetic Intermediates
This compound serves as an important synthetic intermediate in the preparation of various chemical entities. Its unique trifluoromethyl group enhances the reactivity and stability of the resulting compounds, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Material Applications
The compound's structural characteristics allow it to be utilized in developing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance applications in coatings and plastics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes or interact with receptors, leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electron-Withdrawing Groups (EWGs):
- 4-Nitrobenzaldehyde (20) and 4-Bromobenzaldehyde (26): Synthesized via PtNi@SWCNT-catalyzed oxidation with >99% efficiency . The nitro (-NO₂) and bromo (-Br) groups are strong EWGs, but -CF₃ offers superior metabolic stability and lipophilicity, making it favorable in drug design .
- Compared to 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde, the absence of the dioxole ring reduces steric hindrance but limits π-π interactions in catalysis .
Electron-Donating Groups (EDGs):
- 4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde : The methylthio (-SCH₃) group is mildly EDG, reducing aldehyde electrophilicity. This derivative is commercially available but less reactive in condensations compared to the trifluoromethyl analog .
- 7-Methoxybenzo[d][1,3]dioxole-5-carbaldehyde : The methoxy (-OCH₃) group enhances solubility but decreases oxidative stability. This intermediate showed antitumor activity (IC₅₀ = 14.8 μM against KB cells), suggesting that -CF₃ substitution might improve potency due to increased membrane permeability .
Biological Activity
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity, which can significantly affect its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structural Overview
The structural formula of this compound is characterized by a benzo[d][1,3]dioxole ring system with a trifluoromethyl group at the para position and an aldehyde functional group at the 5-position. This specific arrangement plays a crucial role in its biological activity.
Biological Activities
Research indicates that compounds with the benzo[d][1,3]dioxole structure exhibit various biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of derivatives of this compound. For instance:
- A study synthesized hydrazones derived from 4-(trifluoromethyl)benzohydrazide and assessed their activity against Mycobacterium tuberculosis and other bacterial strains. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 µM against M. tuberculosis .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably:
- Derivatives showed moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE . Some compounds exhibited lower IC50 values than rivastigmine, a clinically used drug .
Study on Cyclooxygenase Inhibition
In a study focusing on cyclooxygenases (COX-1 and COX-2), compounds related to 4-(trifluoromethyl)benzo[d][1,3]dioxole were synthesized and screened for their inhibitory effects using human whole blood assays. The results indicated that certain derivatives effectively inhibited both COX enzymes, suggesting potential anti-inflammatory applications .
Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on hydrazones derived from 4-(trifluoromethyl)benzohydrazide. The study identified specific structural features that contributed to enhanced enzyme inhibition, providing insights into optimizing these compounds for therapeutic use .
Data Tables
| Compound | Biological Activity | IC50 (µM) | MIC (µM) |
|---|---|---|---|
| Hydrazone A | AChE Inhibition | 27.04 | - |
| Hydrazone B | BuChE Inhibition | 58.01 | - |
| Hydrazone C | Antimicrobial (M. tuberculosis) | - | 4 |
Q & A
Q. Q1. What are the standard synthetic routes for 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde, and how are yields optimized?
The compound is typically synthesized via a two-step protocol:
Dioxole Ring Formation : Reacting 3,4-dihydroxybenzaldehyde with dibromomethane in acetonitrile using KCO as a base at 90°C for 24 hours yields benzo[d][1,3]dioxole-5-carbaldehyde. This step achieves 85–94% yields depending on solvent purity and reaction time .
Trifluoromethylation : Electrophilic trifluoromethylation is performed using CF reagents (e.g., Umemoto’s reagent) under inert conditions. Yields are sensitive to temperature control (optimized at −20°C to 0°C) and stoichiometric excess of the trifluoromethyl source .
Characterization : IR (formyl C-H stretch at ~2723 cm), H NMR (aldehyde proton at δ 9.81 ppm), and C NMR (carbonyl carbon at δ 182–193 ppm) are critical for structural validation .
Advanced Applications in Medicinal Chemistry
Q. Q2. How is this aldehyde utilized in the synthesis of bioactive molecules, and what methodological challenges arise?
The aldehyde serves as a key intermediate in antifungal and antiviral agents. For example:
- Antifungal Derivatives : Condensation with 2′-hydroxy-6′-methoxyacetophenone under Claisen-Schmidt conditions generates chalcone derivatives, which are cyclized to flavones (e.g., B14) showing activity against Candida albicans (MIC = 8 µg/mL). Challenges include regioselectivity in cyclization, addressed using LiHMDS as a base .
- Antiviral Scaffolds : It is used to synthesize diphyllin analogs via Sonogashira coupling, requiring rigorous exclusion of moisture and oxygen to prevent Pd catalyst deactivation .
Mechanistic Insights in Catalysis
Q. Q3. What role does this compound play in enantioselective C–H activation, and how is stereocontrol achieved?
In palladium-catalyzed C–H functionalization, the aldehyde acts as a transient directing group (TDG) for meta-selective activation. For example:
- Helicene Synthesis : The aldehyde forms a Schiff base with amines, enabling Pd(II)-catalyzed coupling with acrylates. Stereocontrol (up to 97:3 E/Z selectivity) is achieved using chiral phosphine ligands (e.g., (R)-BINAP) and electrochemical assistance to stabilize Pd intermediates .
Key Parameters : Solvent polarity (THF > DCM) and ligand-to-Pd ratio (2:1) critically influence enantiomeric excess .
Analytical Challenges and Data Contradictions
Q. Q4. Why do reported 13^{13}13C NMR chemical shifts for the carbonyl group vary between 182–193 ppm?
Discrepancies arise from solvent effects (CDCl vs. DMSO-d), concentration-dependent aggregation, and residual moisture. For example:
- In CDCl, the carbonyl carbon resonates at δ 193.0 ppm due to minimal hydrogen bonding .
- In DMSO-d, deshielding shifts it to δ 182.85 ppm, exacerbated by keto-enol tautomerism in polar solvents .
Resolution : Always report solvent, temperature, and concentration. Use internal standards (e.g., TMS) for calibration .
Optimization Strategies for Scale-Up
Q. Q5. How can researchers mitigate low yields (<50%) in Sonogashira coupling reactions involving this aldehyde?
Low yields often result from:
- Pd Catalyst Poisoning : Trace amines or moisture deactivate Pd(PPh). Pre-drying solvents (MgSO) and degassing with N improve efficiency .
- Side Reactions : Aldehyde oxidation to carboxylic acids under basic conditions. Adding catalytic TEMPO (0.1 equiv) suppresses this pathway .
Case Study : Coupling with 6-bromo-1,3-benzodioxole-5-carboxaldehyde in THF at reflux achieved 39% yield; switching to DMF and CuI co-catalyst increased yield to 65% .
Computational and Spectroscopic Tools
Q. Q6. What computational methods validate the electronic effects of the trifluoromethyl group on reactivity?
DFT studies (B3LYP/6-31G*) show:
- The CF group withdraws electron density via inductive effects, lowering the LUMO energy of the aldehyde (−3.2 eV vs. −2.8 eV for non-CF analogs), enhancing electrophilicity.
- IR frequency shifts (C=O stretch from 1722 cm to 1705 cm) correlate with increased reactivity toward nucleophiles .
Contradictions in Biological Activity Data
Q. Q7. Why do some studies report potent antifungal activity while others show minimal efficacy?
Divergent results stem from:
- Assay Conditions : MIC values vary with fungal strain (e.g., C. albicans vs. Aspergillus spp.) and culture medium pH .
- Derivative Functionalization : Methoxy groups at C-6 enhance activity, while nitro groups reduce solubility, lowering bioavailability .
Recommendation : Standardize assays using CLSI guidelines and include cytotoxicity controls (e.g., HEK293 cells) .
Green Chemistry Approaches
Q. Q8. Can solvent-free or catalytic methods improve sustainability in its synthesis?
Yes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
